N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Benzyl Group: The benzyl group can be attached using a benzyl halide in the presence of a base.
Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through an amide coupling reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethoxyphenyl group could yield a quinone derivative, while reduction of the pyridazinone core could yield a dihydropyridazinone.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromobenzamide: This compound features a similar benzyl group but with a bromine substituent on the benzamide moiety.
N-(4-fluorophenyl)-3-bromobenzamide: This compound features a fluorophenyl group and a bromine substituent on the benzamide moiety.
Uniqueness
N-benzyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the pyridazinone core and the specific arrangement of substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-12-10-18(15-21(20)30-2)19-11-13-23(28)26(25-19)14-6-9-22(27)24-16-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSUTSDNIHXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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